molecular formula C10H8N2O3S B14165189 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one CAS No. 928203-64-9

1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14165189
CAS No.: 928203-64-9
M. Wt: 236.25 g/mol
InChI Key: UZCDZENYXKYFQJ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes both phenolic and pyrimidinone moieties

Preparation Methods

The synthesis of 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, dihydro derivatives, and ethers.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Medicine: Due to its potential antioxidant properties, it is being explored for therapeutic applications in treating oxidative stress-related diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can be compared with similar compounds such as:

    3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds contain the 3,4-dihydroxyphenyl group, but L-DOPA is an amino acid used in treating Parkinson’s disease.

    1-(3,4-Dihydroxyphenyl)-2-thiourea: This compound shares the phenolic and thiourea moieties but lacks the pyrimidinone structure.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): While vanillin has a simpler structure, it also contains a phenolic group and is widely used in flavoring and fragrance industries.

Properties

CAS No.

928203-64-9

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H8N2O3S/c13-7-2-1-6(5-8(7)14)12-4-3-9(16)11-10(12)15/h1-5,13-14H,(H,11,15,16)

InChI Key

UZCDZENYXKYFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=S)NC2=O)O)O

Origin of Product

United States

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